An In-depth Technical Guide to 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol: A Key Intermediate in Modern Drug Discovery
This technical guide provides a comprehensive overview of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol (CAS 1017221-34-9), a heterocyclic compound of significant interest in medicinal chemistry. While detailed peer-reviewed studies on this specific molecule are not extensively available in public literature, its structural motifs—the aminopyridine and piperazine rings—are foundational scaffolds in numerous approved and investigational drug candidates.[1][2][3] This guide will, therefore, focus on its physicochemical properties, plausible synthetic routes, robust analytical characterization methods, and its potential applications as a crucial building block in the development of targeted therapeutics, particularly kinase inhibitors.
Physicochemical Properties and Structural Analysis
2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol is a multifaceted molecule featuring a 5-aminopyridine moiety linked to a piperazine ring, which is further substituted with an ethanol group. This unique combination of functional groups imparts specific chemical characteristics that are highly desirable in drug design.
Key Structural Features:
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5-Aminopyridine Moiety: The primary aromatic amine on the pyridine ring serves as a key interaction point, often acting as a hydrogen bond donor in receptor binding pockets. The pyridine ring itself can participate in π-stacking interactions.
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Piperazine Core: This saturated heterocycle is a common linker in medicinal chemistry.[1][2] Its non-planar chair conformation can be modified to optimize spatial orientation of substituents. The two nitrogen atoms provide sites for substitution, allowing for the modulation of solubility, basicity, and pharmacokinetic properties.[2][3]
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Ethanol Tail: The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing aqueous solubility. It also provides a reactive handle for further chemical modification or can be a key pharmacophoric feature for target engagement.
Predicted Physicochemical Data:
| Property | Value | Source |
| CAS Number | 1017221-34-9 | [4][5] |
| Molecular Formula | C11H18N4O | [6] |
| Molecular Weight | 222.29 g/mol | [6] |
| Boiling Point (Predicted) | 463.4±45.0 °C | [4] |
| Density (Predicted) | 1.212±0.06 g/cm3 | [4] |
| pKa (Predicted) | 14.96±0.10 | [4] |
Proposed Synthesis and Workflow
A logical synthetic pathway would involve the reaction of 2-chloro-5-aminopyridine with 1-(2-hydroxyethyl)piperazine. This reaction is typically performed in a high-boiling point polar aprotic solvent, such as DMSO or NMP, and may be facilitated by a base to scavenge the HCl byproduct.
Caption: Proposed synthetic workflow for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol.
Detailed Experimental Protocol (Hypothetical):
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Reaction Setup: To a stirred solution of 1-(2-hydroxyethyl)piperazine (1.1 equivalents) in N,N-Dimethylformamide (DMF), add 2-chloro-5-aminopyridine (1.0 equivalent) and potassium carbonate (2.0 equivalents).
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Reaction Execution: Heat the reaction mixture to 130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired compound.
Analytical Characterization
To ensure the identity and purity of the synthesized 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol, a suite of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC):
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Purpose: To determine the purity of the compound.
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
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Detection: UV detection at wavelengths relevant to the pyridine chromophore (e.g., 254 nm and 280 nm).
-
Expected Outcome: A single major peak indicating high purity.
Mass Spectrometry (MS):
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Purpose: To confirm the molecular weight of the compound.
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Technique: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this molecule due to the presence of basic nitrogen atoms.
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Expected Result: A prominent ion peak corresponding to [M+H]+ at m/z 223.15.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This will provide information on the number and types of protons and their connectivity. Expected signals would include:
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Aromatic protons on the pyridine ring.
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Protons of the primary amine.
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Distinct signals for the piperazine ring protons.
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Signals for the methylene groups of the ethanol tail.
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A signal for the hydroxyl proton.
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-
¹³C NMR: This will confirm the carbon skeleton of the molecule. Distinct signals for each unique carbon atom in the pyridine ring, piperazine ring, and ethanol tail are expected.
Application in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors
The 2-(aminoaryl)-piperazine scaffold is a "privileged" structure in modern medicinal chemistry, particularly in the field of oncology.[2][8] This structural motif is a cornerstone in the design of numerous kinase inhibitors.[9][10][11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.
The aminopyridine portion of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase ATP-binding site. The piperazine ring serves as a versatile linker to which various substituents can be attached to target specific regions of the kinase, thereby conferring potency and selectivity. The ethanol tail can either be a key pharmacophoric element itself or a point for further chemical elaboration.
Caption: Potential role of a derivative in inhibiting a cancer signaling pathway.
For example, a derivative of this compound could be further functionalized to target kinases such as PI3K, Src, or Abl, which are implicated in various cancers.[9][11] The primary amine could be acylated or reacted with a suitable heterocyclic partner to build out a more complex inhibitor that occupies the ATP-binding pocket with high affinity and specificity.
Conclusion
2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol is a valuable chemical entity whose true potential is realized as a key intermediate in the synthesis of complex, biologically active molecules. Its constituent parts—the aminopyridine and piperazine motifs—are well-validated pharmacophores in drug discovery. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers and drug development professionals to utilize this compound in the creation of next-generation targeted therapies. The versatility of this scaffold ensures its continued relevance in the ongoing quest for novel and effective treatments for a wide range of diseases.
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